molecular formula C14H18N2O3 B11027248 (2-Methyl-3-nitrophenyl)(2-methylpiperidin-1-yl)methanone

(2-Methyl-3-nitrophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11027248
M. Wt: 262.30 g/mol
InChI Key: VTQJMHUTZOHNBF-UHFFFAOYSA-N
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Description

(2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE is an organic compound with the molecular formula C14H18N2O3 It is a derivative of piperidine and nitrophenyl, characterized by the presence of a methanone group linking the two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the methanone group.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of (2-METHYL-3-AMINOPHENYL)(2-METHYLPIPERIDINO)METHANONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

(2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperidine moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-METHYL-3-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE
  • (2-METHYL-3-NITROPHENYL)(2-ETHYLPIPERIDINO)METHANONE
  • (2-METHYL-3-NITROPHENYL)(2-METHYLPYRROLIDINO)METHANONE

Uniqueness

(2-METHYL-3-NITROPHENYL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and piperidine moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18N2O3/c1-10-6-3-4-9-15(10)14(17)12-7-5-8-13(11(12)2)16(18)19/h5,7-8,10H,3-4,6,9H2,1-2H3

InChI Key

VTQJMHUTZOHNBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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